molecular formula C18H17NO3 B1672638 Isoxadifen-ethyl CAS No. 163520-33-0

Isoxadifen-ethyl

Cat. No. B1672638
Key on ui cas rn: 163520-33-0
M. Wt: 295.3 g/mol
InChI Key: MWKVXOJATACCCH-UHFFFAOYSA-N
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Patent
US09328074B2

Procedure details

The cyclopropane derivative, 2,2-diphenylcyclopropanyl carboxylate ethyl ester (0.97 g, 3.7 mmol) was dissolved in 3.7 mL CF3CO2H. Into the solution was added NaNO2 (0.28 g, 4.0 mmol, 1.1 eq.) in several ports so that the reaction temperature did not excess 40° C. After addition, the reactants were stirred at room temperature (about 18° C.) for half an hour. And the reactants were poured into an iced water and extracted with diethyl ether (2×20 mL); the ethereal solutions were combined and subsequently washed with sat. NaHCO3 (2*20 mL), then water (20 mL) and brine (20 mL). The washed ethereal solution was then dried over anhydrous Na2SO4. After removing the desiccant, the ethereal solution was concentrated to obtain a light brown oil. The crude product 1H NMR of the crude product showed that the reaction was clean and a virtual 100% yield. The crude product was further purified over silica chromatography (Rf: 0.45, eluent: 20% ethyl acetate in petrol) to obtain 5,5-diphenylisoxazoline carboxylate ethyl ester 0.958 g (89% yield) as a white solid. 1H NMR (400 MHz, CDCl3): 7.41-7.26 (10H, m), 4.34 (2H, q, J=7.1 Hz), 3.86 (2H, s), 1.36 (3H, t, J=7.1 Hz). 13C NMR (400 MHz, CDCl3): 160.54, 151.09, 142.99, 128.54, 128.02, 125.95, 94.79, 62.15, 46.78, 14.12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.28 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product 1H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1CC1.[CH2:4]([O:6][C:7]([CH:9]1[CH2:11][C:10]1([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:8])[CH3:5].[N:24]([O-])=[O:25].[Na+].O>C(C(O)=O)(F)(F)F>[CH2:4]([O:6][C:7]([C:9]1[CH2:11][C:10]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[O:25][N:24]=1)=[O:8])[CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC1
Name
Quantity
0.97 g
Type
reactant
Smiles
C(C)OC(=O)C1C(C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3.7 mL
Type
solvent
Smiles
C(F)(F)(F)C(=O)O
Step Two
Name
Quantity
0.28 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
crude product 1H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Setpoint
18 °C
Stirring
Type
CUSTOM
Details
the reactants were stirred at room temperature (about 18° C.) for half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not excess 40° C
ADDITION
Type
ADDITION
Details
After addition
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×20 mL)
WASH
Type
WASH
Details
subsequently washed with sat. NaHCO3 (2*20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed ethereal solution was then dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the desiccant
CONCENTRATION
Type
CONCENTRATION
Details
the ethereal solution was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a light brown oil
CUSTOM
Type
CUSTOM
Details
The crude product was further purified over silica chromatography (Rf: 0.45, eluent: 20% ethyl acetate in petrol)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NOC(C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.958 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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